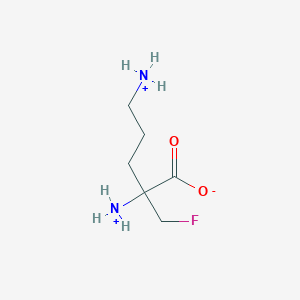
Monofluoromethylornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monofluoromethylornithine, also known as this compound, is a useful research compound. Its molecular formula is C6H14FN2O2+ and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research
Monofluoromethylornithine is primarily recognized for its role in cancer research due to its ability to inhibit cell growth and proliferation. It acts on polyamine synthesis, which is crucial for the rapid growth of cancer cells. The compound has been shown to enhance the efficacy of various chemotherapeutic agents, particularly when used in combination with ornithine decarboxylase inhibitors.
Case Studies
- Breast and Colon Cancer : Research indicates that this compound improves the prevention of metastasis in breast and colon cancers when combined with ornithine decarboxylase inhibitors .
- Malignant Melanoma : In studies involving metastatic malignant melanoma, this compound has demonstrated synergistic effects when used alongside interferon therapies, enhancing treatment outcomes .
Infectious Diseases
The compound also shows promise in treating diseases caused by parasitic protozoa, such as African trypanosomiasis and Chagas disease. Its mechanism involves inhibiting polyamine-dependent growth processes in these pathogens.
Case Studies
- Leishmaniasis : this compound has been tested in combination with other antileishmanial drugs, showing potential in both visceral and cutaneous models of leishmaniasis .
- AIDS-related Infections : The compound has been evaluated for its effectiveness against Pneumocystis carinii pneumonia in AIDS patients, highlighting its role as an adjunctive therapy in immunocompromised individuals .
Polyamine Metabolism Studies
This compound is a valuable tool in the study of polyamine metabolism. By inhibiting S-adenosylmethionine decarboxylase, it provides insights into the biochemical pathways involved in cell growth and differentiation.
Research Findings
- Studies have shown that inhibiting polyamine synthesis can lead to reduced bacterial growth and antibiotic resistance, making this compound relevant for microbiological research as well .
Biochemical Mechanisms
The biochemical mechanisms underlying the effects of this compound involve modulation of cellular signaling pathways associated with cell proliferation and apoptosis. Its role as an irreversible inhibitor allows researchers to explore various therapeutic strategies while minimizing adverse effects associated with traditional chemotherapy.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Cancer Research | Breast Cancer, Colon Cancer | Enhances efficacy of chemotherapy |
| Infectious Diseases | Leishmaniasis, Chagas Disease | Effective against protozoan infections |
| Polyamine Metabolism | Antibiotic Resistance Studies | Reduces bacterial growth |
| Biochemical Mechanisms | Cell Growth Regulation | Modulates signaling pathways |
Propriétés
Formule moléculaire |
C6H14FN2O2+ |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2,5-bis(azaniumyl)-2-(fluoromethyl)pentanoate |
InChI |
InChI=1S/C6H13FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-4,8-9H2,(H,10,11)/p+1 |
Clé InChI |
PYSFCFGTQFSVRE-UHFFFAOYSA-O |
SMILES canonique |
C(CC(CF)(C(=O)[O-])[NH3+])C[NH3+] |
Synonymes |
2-fluoromethylornithine 2-fluoromethylornithine, (DL)-isomer alpha-fluoromethylornithine monofluoromethylornithine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















